

# 7-Bromo-1,3-dichloroisoquinoline chemical properties

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## Compound of Interest

Compound Name: **7-Bromo-1,3-dichloroisoquinoline**

Cat. No.: **B1523639**

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An In-depth Technical Guide to **7-Bromo-1,3-dichloroisoquinoline**: Properties, Synthesis, and Application

## Introduction

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and natural products. Its unique arrangement of aromatic and heterocyclic features allows for versatile interactions with various biological targets. Within this important class of molecules, halogenated isoquinolines serve as exceptionally powerful building blocks for drug discovery and development. The strategic placement of halogen atoms provides synthetic handles for diversification, modulates electronic properties, and can enhance binding affinity and metabolic stability.

This technical guide provides an in-depth exploration of **7-Bromo-1,3-dichloroisoquinoline**, a trifunctionalized scaffold offering a rich platform for chemical exploration. The presence of two distinct chlorine atoms at the C1 and C3 positions and a bromine atom at the C7 position allows for orthogonal chemical modifications. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the compound's chemical properties, a plausible synthetic strategy, its reactivity profile, and its potential applications in modern medicinal chemistry.

## Part 1: Core Chemical and Physical Properties

**7-Bromo-1,3-dichloroisoquinoline** is a solid, crystalline compound at room temperature. Its key identifiers and physicochemical properties, compiled from various sources, are summarized below. It is important to note that while some data like boiling point and density are reported, other experimental values such as melting point and solubility are not consistently available in public literature, which is common for specialized research chemicals.[\[1\]](#)[\[2\]](#)

## Physicochemical Data

Property	Value	Source(s)
CAS Number	924271-40-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>9</sub> H <sub>4</sub> BrCl <sub>2</sub> N	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	276.94 g/mol	<a href="#">[3]</a> <a href="#">[5]</a>
IUPAC Name	7-bromo-1,3-dichloroisoquinoline	<a href="#">[6]</a>
Boiling Point	383.4°C at 760 mmHg	<a href="#">[1]</a> <a href="#">[6]</a>
Density	1.765 g/cm <sup>3</sup>	<a href="#">[1]</a> <a href="#">[6]</a>
InChI Key	DVPABFNTLVFBQI-UHFFFAOYSA-N	<a href="#">[6]</a>
Canonical SMILES	C1=CC(=CC2=C(N=C(C=C21)Cl)Cl)Br	<a href="#">[6]</a>
Purity	Typically >97%	<a href="#">[3]</a> <a href="#">[5]</a>

## Spectroscopic Signature (Predicted)

While specific spectra are not widely published, the expected NMR signatures can be predicted based on the structure:

- <sup>1</sup>H NMR: The spectrum would show four distinct signals in the aromatic region (approx. 7.5-9.0 ppm), corresponding to the four protons on the benzene ring portion of the isoquinoline core. Each proton would appear as a doublet or doublet of doublets due to ortho and meta couplings. The proton at C4, being adjacent to the electron-withdrawing nitrogen and C3-Cl, would likely be the most deshielded.

- $^{13}\text{C}$  NMR: The spectrum would display nine signals for the nine carbon atoms. The carbons bearing chlorine (C1 and C3) would be significantly downfield. The carbon bearing bromine (C7) would also be identifiable.

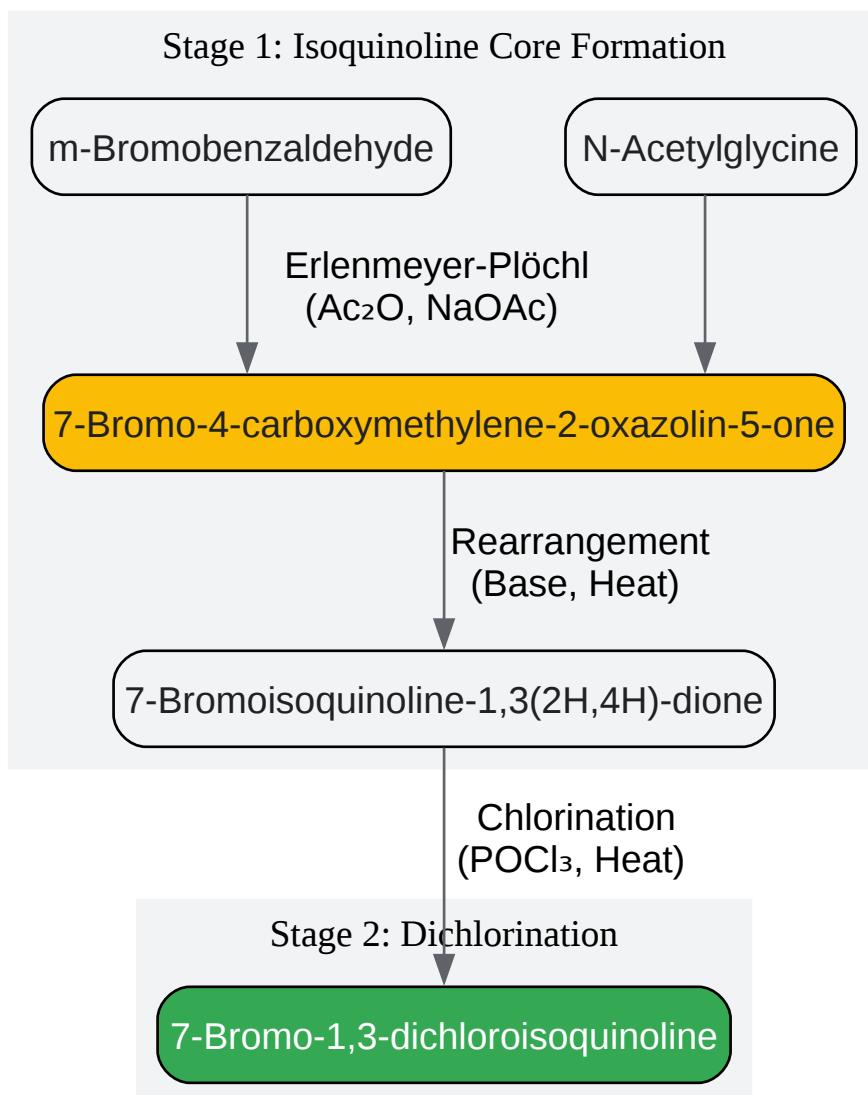
BLD Pharm and other suppliers may provide compound-specific analytical data, including NMR, HPLC, and LC-MS, upon request.[\[7\]](#)

## Part 2: Synthesis and Purification

A direct, published synthesis for **7-Bromo-1,3-dichloroisoquinoline** is not readily available. However, a robust and plausible synthetic route can be designed based on well-established transformations of the isoquinoline core, analogous to methods used for similar halogenated quinolines and isoquinolines.[\[8\]](#)[\[9\]](#) The proposed pathway involves the chlorination of a 7-bromo-isoquinoline-1,3-dione precursor.

## Proposed Synthetic Workflow

The synthesis can be logically approached in two main stages: first, the construction of the brominated isoquinoline core, and second, the conversion of hydroxyl or keto groups to the target chloro groups.

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Caption: Proposed two-stage synthesis of **7-Bromo-1,3-dichloroisoquinoline**.

## Detailed Experimental Protocol (Hypothetical)

This protocol is a representative methodology. Researchers should perform their own optimizations.

Stage 2: Synthesis of **7-Bromo-1,3-dichloroisoquinoline** from 7-Bromoisoquinoline-1,3(2H,4H)-dione

- Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a reflux condenser and a magnetic stirrer. Add 7-bromoisoquinoline-1,3(2H,4H)-dione (1 equivalent).
- Reagent Addition: Carefully add phosphorus oxychloride ( $\text{POCl}_3$ , 5-10 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF, 0.1 equivalents) can be added to facilitate the reaction.
- Reaction Execution: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
- Workup - Quenching: After cooling to room temperature, slowly and cautiously pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and should be performed with extreme care.
- Neutralization & Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution or dilute sodium hydroxide ( $\text{NaOH}$ ) until the pH is ~7-8. The crude product will often precipitate as a solid. Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure **7-Bromo-1,3-dichloroisoquinoline**.

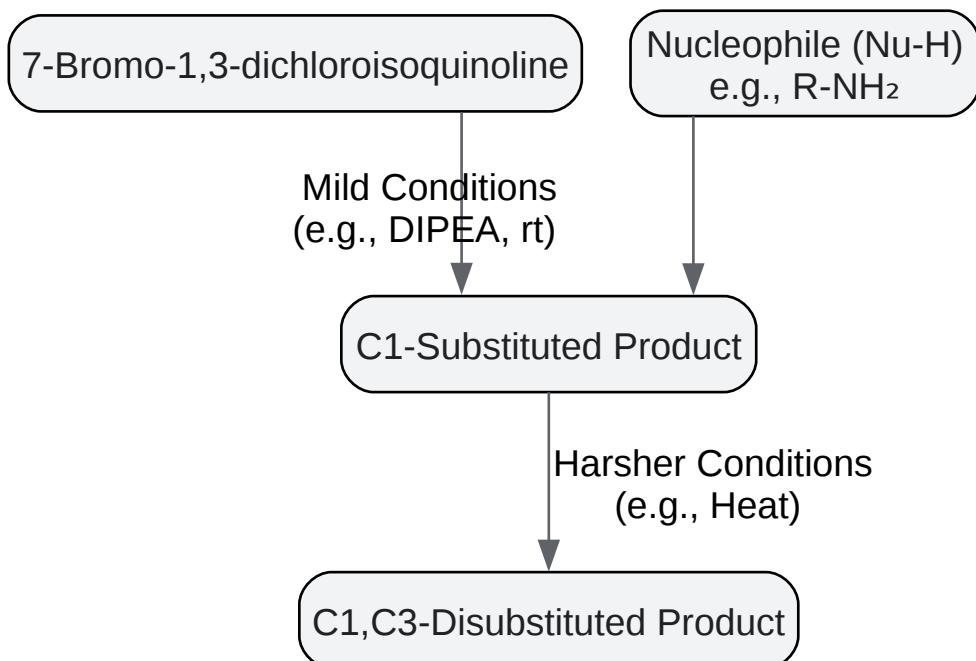
## Part 3: Chemical Reactivity and Derivatization

The synthetic utility of **7-Bromo-1,3-dichloroisoquinoline** stems from the differential reactivity of its three halogen substituents. The chlorine atoms at the C1 and C3 positions are activated towards nucleophilic aromatic substitution (SNAr), while the bromine at C7 is ideal for palladium-catalyzed cross-coupling reactions.

### Nucleophilic Aromatic Substitution (SNAr)

The chlorine at the C1 position is particularly labile due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate. The C3

chlorine is also reactive. This allows for selective or sequential displacement with a variety of nucleophiles (O-, N-, and S-based).



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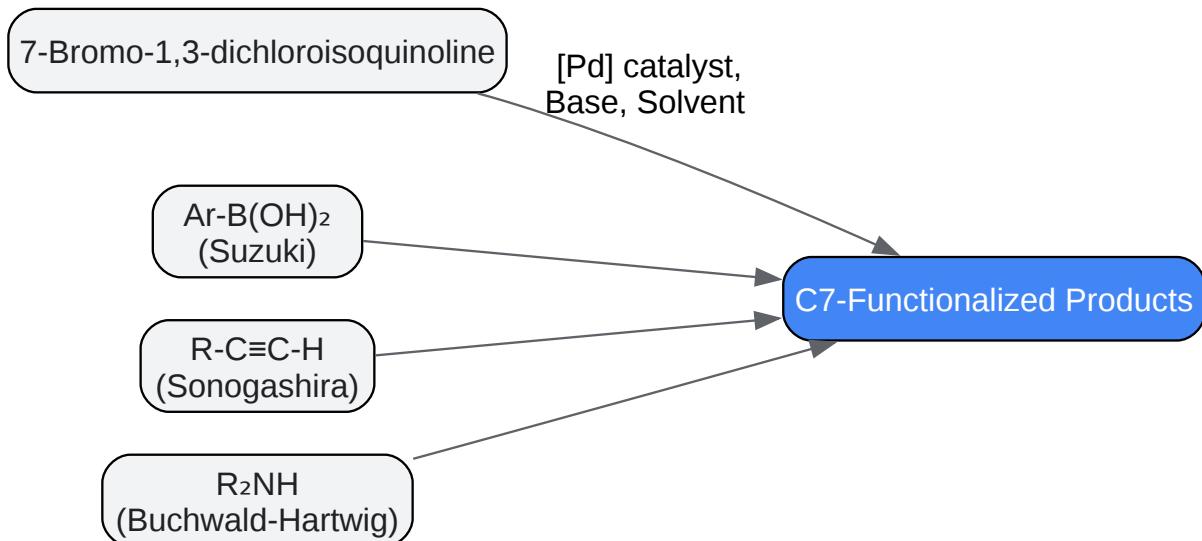
Caption: Stepwise nucleophilic substitution on the isoquinoline core.

Exemplary Protocol: Amination at C1

- Dissolve **7-Bromo-1,3-dichloroisoquinoline** (1 equivalent) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).
- Add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2 equivalents).
- Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor by TLC.
- Upon completion, dilute the reaction with water to precipitate the product or extract with an organic solvent. Purify via column chromatography.

## Palladium-Catalyzed Cross-Coupling

The C7-Br bond is a classic handle for forming new carbon-carbon and carbon-heteroatom bonds using palladium catalysis. This enables the introduction of aryl, heteraryl, alkynyl, and amino groups, which is a cornerstone of modern library synthesis in drug discovery.



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Caption: Cross-coupling reactions at the C7-bromo position.

#### Exemplary Protocol: Suzuki-Miyaura Coupling

- To a degassed reaction vessel, add **7-Bromo-1,3-dichloroisoquinoline** (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 0.05 equivalents), and a base (e.g.,  $\text{K}_2\text{CO}_3$ , 2-3 equivalents).
- Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1).
- Heat the reaction mixture under an inert atmosphere (e.g., Argon) to 80-100 °C for 2-12 hours, monitoring by LC-MS.
- After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

- Dry the organic layer, concentrate, and purify by flash chromatography to obtain the 7-aryl-1,3-dichloroisoquinoline product.

## Part 4: Applications in Drug Discovery

The trifunctional nature of **7-Bromo-1,3-dichloroisoquinoline** makes it an exceptionally valuable scaffold for generating diverse chemical libraries for high-throughput screening. Quinoline and isoquinoline cores are present in numerous FDA-approved drugs and clinical candidates for treating cancer, infectious diseases, and neurological disorders.[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding pocket. The 1,3,7-substitution pattern allows for the synthesis of derivatives that can be tailored to target specific kinases by extending vectors into different regions of the active site.
- Antimicrobial and Antiviral Agents: The isoquinoline nucleus is a key pharmacophore in several antimicrobial agents.[\[10\]](#) Derivatization of the **7-Bromo-1,3-dichloroisoquinoline** core can lead to novel compounds with potential activity against resistant bacterial strains or viruses.
- Molecular Probes and Chemical Biology: The ability to selectively functionalize the scaffold makes it suitable for creating molecular probes. For instance, an alkyne or azide handle could be installed via a Sonogashira reaction at the C7 position for use in "click" chemistry applications.

## Part 5: Safety, Handling, and Storage

As a halogenated aromatic compound, **7-Bromo-1,3-dichloroisoquinoline** requires careful handling. The following information is derived from available Safety Data Sheets (SDS).[\[1\]](#)[\[3\]](#)[\[13\]](#)[\[14\]](#)

Hazard Category	Description & Precautions
Hazard Statements	H315: Causes skin irritation.[3][15] H319: Causes serious eye irritation.[3][15] H335: May cause respiratory irritation.[3][15]
Personal Protective Equipment (PPE)	Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][14] Use only in a well-ventilated area or in a fume hood.[14]
First Aid	Inhalation: Move to fresh air.[1][13] Skin Contact: Wash off immediately with plenty of soap and water.[1][13] Eye Contact: Rinse cautiously with water for several minutes.[14] Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[13]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

## Conclusion

**7-Bromo-1,3-dichloroisoquinoline** is a high-value, versatile chemical scaffold with significant potential for drug discovery and materials science. Its three distinct halogenated positions offer chemists a powerful toolkit for creating complex and diverse molecular architectures through selective and orthogonal synthetic strategies. Understanding its physicochemical properties, reactivity, and handling requirements is essential for unlocking its full potential in the laboratory. This guide provides a foundational framework for researchers to design and execute innovative synthetic campaigns utilizing this potent building block.

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